3-Bromo-2-ethyl-6-nitropyridine
Description
3-Bromo-2-ethyl-6-nitropyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, an ethyl group at the 2-position, and a nitro group at the 6-position. This compound belongs to a class of substituted pyridines widely utilized in pharmaceutical and agrochemical synthesis due to the reactive nature of the bromine and nitro groups, which serve as handles for further functionalization. These analogs share key features, including halogen and nitro substituents, which influence reactivity, solubility, and steric effects.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-bromo-2-ethyl-6-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-6-5(8)3-4-7(9-6)10(11)12/h3-4H,2H2,1H3 |
InChI Key |
NHRIBLYRRBJPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Effects
The table below compares 3-Bromo-2-ethyl-6-nitropyridine with structurally related pyridine derivatives, highlighting substituent variations and their implications:
Key Observations:
- Substituent Position : The nitro group's position (6 vs. 3) significantly alters reactivity. For example, in 6-Bromo-2-methyl-3-nitropyridine , the nitro group at the 3-position deactivates the ring, directing further substitution to the 4-position . In contrast, the ethyl group in This compound may sterically hinder adjacent positions.
- Alkyl vs. Alkoxy Groups : Ethyl (electron-donating) vs. ethoxy (electron-withdrawing) substituents modulate electronic effects. Ethyl groups enhance lipophilicity, beneficial in drug design, while ethoxy groups improve solubility .
- Amino Substitution: Amino groups (e.g., 2-Amino-3-bromo-5-nitropyridine) introduce nucleophilic sites for coupling reactions, contrasting with halogenated analogs optimized for electrophilic pathways .
Physicochemical Properties
- Solubility : Ethyl groups enhance hydrophobic character, reducing aqueous solubility compared to methoxy-substituted analogs like 3-Bromo-2-methoxy-5-nitropyridine .
- Melting Points: Limited data in the evidence, but methyl analogs (e.g., 3-Bromo-2-methyl-6-nitropyridine) are typically solids at room temperature, while ethyl derivatives may exhibit lower melting points due to reduced crystallinity .
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